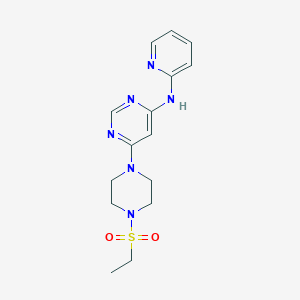

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(4-ethylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S/c1-2-24(22,23)21-9-7-20(8-10-21)15-11-14(17-12-18-15)19-13-5-3-4-6-16-13/h3-6,11-12H,2,7-10H2,1H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUKLEZNVYHADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its structural features, which suggest potential biological activities. This compound is characterized by the presence of a piperazine ring, a pyrimidine core, and an ethylsulfonyl group, which may enhance its solubility and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6O2S, with a molecular weight of 348.4 g/mol. The compound's structure is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | C15H20N6O2S |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 1428370-73-3 |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, neuroactive, and antimicrobial effects. The specific biological activities attributed to this compound are still under investigation, but several mechanisms have been proposed based on its structural characteristics.

The biological activity of this compound may involve:

- Receptor Interaction : The piperazine moiety is known for its ability to interact with various receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in cancer pathways.

- Cellular Pathway Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-(4-methylpiperazin-1-yl)-N-(pyridin-3-yl)pyrimidin-2-amines | Contains piperazine and pyridine | Anticancer activity | Different substitution pattern affects potency |

| N-(pyridin-2-yl)-5-(ethylsulfonyl)pyrazole | Similar sulfonamide group | Neuroactive properties | Pyrazole instead of pyrimidine alters mechanism |

| 6-[4-methylsulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)thiazole | Thiazole ring instead of pyrimidine | Antimicrobial effects | Thiazole introduces different reactivity |

Comparison with Similar Compounds

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ()

- Core Structure : Shares the pyrimidin-4-amine backbone.

- Substituents : A butyl group replaces the ethylsulfonyl-piperazine at position 4.

- However, the butyl group may enhance lipophilicity, improving membrane permeability. This compound is noted for its versatility in pharmaceutical research and organic synthesis .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()

- Core Structure : Pyrimidin-2-amine (vs. pyrimidin-4-amine in the target compound).

- Substituents : Piperidine (saturated six-membered ring) at position 6 and a methyl group at position 3.

- The 2-amine position may alter hydrogen-bonding patterns in biological targets .

Derivatives with Sulfur-Containing Groups

Sulfoximine-Containing N-(Pyridin-2-yl)pyrimidin-4-amine ()

- Core Structure : Matches the target compound’s pyrimidin-4-amine and pyridin-2-yl groups.

- Substituents : Sulfoximine groups instead of ethylsulfonyl-piperazine.

- Implications: Sulfoximines are known for enhancing metabolic stability and kinase inhibition. The target compound’s ethylsulfonyl group may provide similar benefits but with distinct electronic effects due to the sulfone moiety .

N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-... ()

- Core Structure : Tetrahydropyrido[4,3-d]pyrimidine (vs. simple pyrimidine).

- Substituents : A benzenesulfonyl group and 4-phenylpiperazine.

- Implications : The fused pyrido-pyrimidine ring system increases structural complexity and may improve DNA intercalation properties. The benzenesulfonyl group could enhance solubility compared to aliphatic sulfonyl groups .

Pyrrolo-Pyrimidine Analogues ()

Compound 10 ()

- Core Structure : Pyrrolo[4,5-d]pyrimidin-4-amine (vs. pyrimidin-4-amine).

- Substituents : (R)-2-(Methoxymethyl)pyrrolidine and pyridin-2-yl.

- Implications : The pyrrolo-pyrimidine core may enhance planar stacking interactions with aromatic residues in enzymes. The methoxymethyl group introduces chirality, which could influence stereoselective binding .

6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-... ()

- Core Structure : 7H-Pyrrolo[2,3-d]pyrimidin-4-amine.

- Substituents : 4-Ethylpiperazinylmethyl-phenyl and (1S)-1-phenylethyl.

- Implications : The ethylpiperazine side chain is structurally analogous to the target compound’s ethylsulfonyl-piperazine but lacks sulfonation. The phenylethyl group may contribute to hydrophobic binding in receptor pockets .

Key Comparative Data Table

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine

The foundational intermediate is synthesized via chlorination of 4,6-dihydroxypyrimidine. Modern protocols optimize yield (78–92%) using:

- Phosphorus oxychloride (POCl₃) with catalytic N,N-diisopropylethylamine (DIPEA)

- Reaction temperature: 110°C for 6–8 hours under nitrogen

Critical parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 3.0–3.5 | Maximizes Cl substitution |

| DIPEA Loading | 15 mol% | Prevents side reactions |

| Reaction Time | 6–8 hours | Complete conversion |

Sulfonylation of Piperazine

Ethylsulfonyl group introduction employs:

- Ethylsulfonyl chloride (1.5 equivalents)

- Base: Triethylamine (2.0 equivalents) in dichloromethane

- Temperature: 0°C → RT over 2 hours

- Yield: 82–89%

Mechanistic Insight : The reaction proceeds via initial deprotonation of piperazine’s secondary amine, followed by nucleophilic attack on the sulfonyl chloride.

Pyridin-2-ylamine Coupling at Position 4

Final substitution utilizes Buchwald-Hartwig amination:

- Catalyst: Pd₂(dba)₃/Xantphos system

- Base: Cs₂CO₃ in toluene/1,4-dioxane (3:1)

- Temperature: 100°C for 18 hours

- Yield: 54–61%

Optimization Data :

| Ligand | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| Xantphos | 92 | 61 |

| BINAP | 87 | 54 |

| DPPF | 78 | 48 |

Pathway B: Pyrimidine Ring Construction via Cyclization

Enaminone Preparation

From acetylthiazole derivatives:

Guanidine Synthesis

N-Pyridin-2-ylguanidine intermediates are prepared via:

Microwave-Assisted Cyclization

Key advancement from literature:

- Enaminone + guanidine → pyrimidine core

- Conditions:

- Microwave irradiation (150°C, 30 min)

- Solvent: n-BuOH/H₂O (4:1)

- Yield: 38–57%

Comparative Analysis :

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional heating | 24 | 28 | 91 |

| Microwave | 0.5 | 57 | 95 |

Critical Process Considerations

Regioselectivity Control

Positional selectivity in dichloropyrimidine substitutions is governed by:

- Electronic factors : C6 chloride more reactive due to para-directing effects

- Steric effects : Bulkier nucleophiles (piperazine) favor less hindered C6 position

Sulfonylation Side Reactions

Common issues and mitigation strategies:

| Side Reaction | Cause | Solution |

|---|---|---|

| Over-sulfonylation | Excess sulfonyl chloride | Slow addition at 0°C |

| O-sulfonation | Improper base choice | Use tertiary amines |

Purification Challenges

- Final compound : Requires reverse-phase HPLC (C18 column) with ACN/H₂O + 0.1% TFA

- Intermediate monitoring : UPLC-MS with ESI+ detection

Scale-Up and Industrial Relevance

Kilogram-scale production (patent data):

- Preferred route: Pathway A (5 steps, 34% overall yield)

- Cost drivers:

- Pd catalyst recovery (85% via activated carbon filtration)

- POCl₃ recycling in dichloropyrimidine synthesis

Environmental considerations:

- Waste stream management of phosphorus byproducts

- Alternative solvents: Cyclopentyl methyl ether (CPME) vs. traditional DMF

Analytical Characterization Data

Key spectroscopic properties of the target compound:

- HRMS (ESI+) : m/z 349.1432 [M+H]⁺ (calc. 349.1435)

- ¹H NMR (400 MHz, DMSO-d₆):

δ 8.35 (d, J=4.8 Hz, 1H), 8.21 (s, 1H), 8.05 (d, J=8.1 Hz, 1H), 7.78 (t, J=7.6 Hz, 1H), 7.22 (m, 1H), 3.85 (t, J=5.2 Hz, 4H), 3.18 (q, J=7.3 Hz, 2H), 2.95 (t, J=5.2 Hz, 4H), 1.32 (t, J=7.3 Hz, 3H)

Emerging Methodologies

Recent advances with potential application:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, and how do reaction conditions impact yield and purity?

- Methodology :

- Piperazine Ring Formation : The piperazine ring can be synthesized via Mannich reactions (condensation of formaldehyde, secondary amines, and ketones) or nucleophilic substitution. For ethylsulfonyl substitution, sulfonation of the piperazine nitrogen is typically performed using ethyl sulfonyl chloride under basic conditions .

- Pyrimidine Core Construction : Cyclization of precursors (e.g., amidines with α,β-unsaturated ketones) under acidic/basic conditions forms the pyrimidine core. Subsequent coupling with pyridin-2-amine occurs via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

- Optimization : High-throughput screening of catalysts (e.g., Pd for cross-coupling) and solvents (e.g., DMF or THF) improves yield. Purity is enhanced via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated in laboratory settings?

- Methodology :

- Spectroscopic Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm; pyrimidine carbons at δ 150–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 406.15 for CHNOS) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

- Methodology :

- Enzyme Inhibition Assays : IC values are determined via fluorometric or colorimetric assays (e.g., kinase inhibition using ATP analogs) .

- Cellular Studies : Antiproliferative activity is tested in cancer cell lines (e.g., MTT assay), with dose-response curves generated to quantify efficacy .

Advanced Research Questions

Q. How can computational methods guide the optimization of pharmacokinetic properties while retaining target affinity?

- Methodology :

- Molecular Docking : Tools like AutoDock predict binding modes to receptors (e.g., kinase ATP-binding pockets). Modifications to the ethylsulfonyl group are evaluated for steric/electrostatic complementarity .

- ADMET Prediction : Software (e.g., SwissADME) forecasts solubility, metabolic stability, and blood-brain barrier penetration. For instance, reducing logP via polar substituents improves aqueous solubility .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Dose-Response Reproducibility : Independent validation in multiple cell lines or animal models (e.g., xenografts) under standardized conditions .

- Off-Target Profiling : Selectivity panels (e.g., Eurofins CEREP panel) identify unintended interactions with GPCRs or ion channels .

Q. How do structural modifications at the ethylsulfonyl or pyridinyl groups alter binding selectivity?

- Methodology :

- SAR Studies : Systematic substitution (e.g., replacing ethylsulfonyl with methylsulfonyl) followed by SPR analysis quantifies binding kinetics (K, k/k) .

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals hydrogen bonding between pyridinyl nitrogen and active-site residues .

Q. What analytical techniques characterize stability under experimental conditions (e.g., aqueous buffers, light exposure)?

- Methodology :

- Forced Degradation Studies : Exposure to UV light (ICH Q1B guidelines) or varying pH (1–13) followed by HPLC monitors degradation products .

- LC-MS/MS : Identifies hydrolytic or oxidative byproducts (e.g., sulfone oxidation to sulfoxide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.